2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile
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Overview
Description
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a methylthio group and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of the methylthio group.
Piperazine Addition: Attachment of the piperazine moiety to the benzene ring.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted piperazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Piperazin-1-yl)benzonitrile: Lacks the methylthio group, which may affect its chemical reactivity and biological activity.
N-phenylsulfonyl-2-(piperazin-1-yl)methyl-benzonitrile: Contains a phenylsulfonyl group, which may confer different properties compared to the methylthio group.
Uniqueness
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile is unique due to the presence of both the methylthio and piperazine groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C14H19N3S |
---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
2-methylsulfanyl-4-(2-piperazin-1-ylethyl)benzonitrile |
InChI |
InChI=1S/C14H19N3S/c1-18-14-10-12(2-3-13(14)11-15)4-7-17-8-5-16-6-9-17/h2-3,10,16H,4-9H2,1H3 |
InChI Key |
VGFMACKERBURQC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)CCN2CCNCC2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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